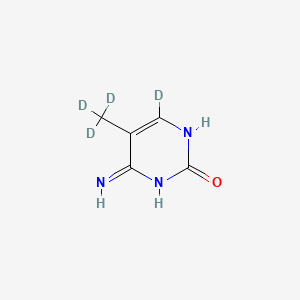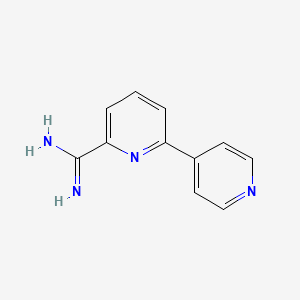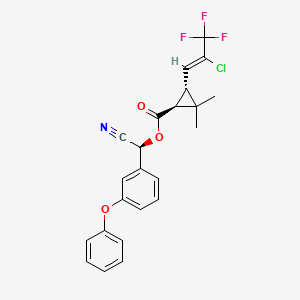
(1S)-trans-Y-Cyhalothrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high efficacy, rapid action, and relatively low toxicity to mammals. This compound is a stereoisomer of cyhalothrin, which enhances its insecticidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-trans-Y-Cyhalothrin involves several steps, starting from the basic building blocks of the compound. The key steps include the formation of the cyclopropane ring and the introduction of the cyano group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves the use of high-pressure systems and advanced purification techniques to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-trans-Y-Cyhalothrin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the insecticidal properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of insecticide action and the development of new insecticidal agents.
Biology: Researchers use it to investigate the effects of insecticides on various biological systems, including insect physiology and behavior.
Medicine: Although not directly used in medicine, studies on this compound contribute to understanding the potential health impacts of insecticide exposure.
Industry: It is widely used in agriculture to protect crops from pests, thereby increasing yield and reducing the need for other chemical treatments.
Mechanism of Action
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the death of the insect. The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the regulation of nerve impulse transmission.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S)-trans-Y-Cyhalothrin include other pyrethroids such as permethrin, deltamethrin, and cypermethrin. These compounds share a similar mode of action but differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its specific stereochemistry, which enhances its insecticidal properties compared to other isomers. This makes it more effective at lower doses, reducing the environmental impact and potential for resistance development in pest populations.
Properties
Molecular Formula |
C23H19ClF3NO3 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20+/m0/s1 |
InChI Key |
ZXQYGBMAQZUVMI-XRKWRXIISA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


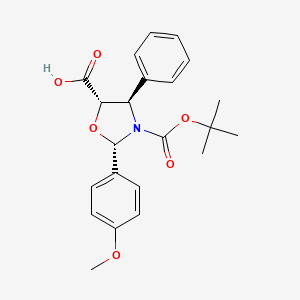
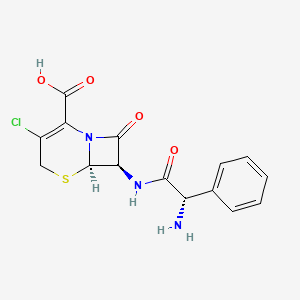
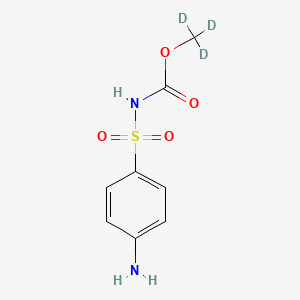
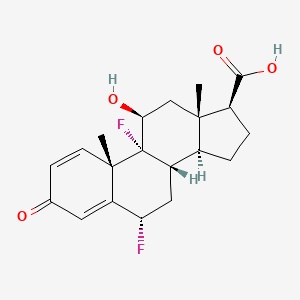
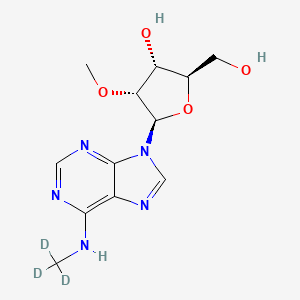
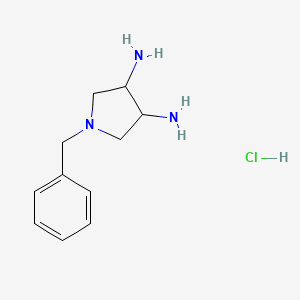
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)


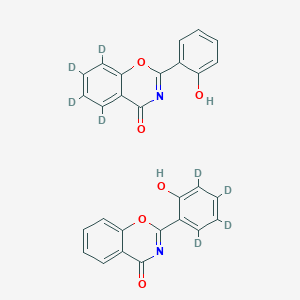
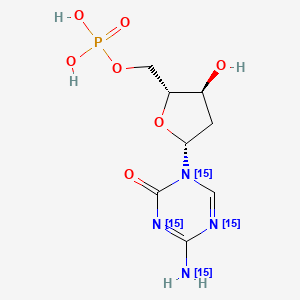
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
